molecular formula C8H10N2O B6233808 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol CAS No. 1780424-98-7

5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol

Cat. No.: B6233808
CAS No.: 1780424-98-7
M. Wt: 150.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol is a synthetically valuable, partially saturated 1,5-naphthyridine derivative. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, isosteric with quinoline and naphthalene, and is known to exhibit a wide spectrum of biological activities. As a versatile chemical intermediate, this compound serves as a key building block in the synthesis of more complex molecules for drug discovery programs. Research into 1,5-naphthyridine derivatives, as detailed in scientific reviews, has demonstrated their potential in possessing antiproliferative, antibacterial, antiviral, and anti-inflammatory properties . These compounds have also shown relevance in applications targeting the cardiovascular and central nervous systems . The specific substitution pattern of this compound, featuring a hydroxyl group and a saturated piperidine-like ring, makes it a particularly useful precursor for generating diverse chemical libraries aimed at exploring novel therapeutic agents. This product is provided exclusively for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet prior to use.

Properties

CAS No.

1780424-98-7

Molecular Formula

C8H10N2O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Preparation Methods

Skraup-Type Cyclization

The Skraup reaction remains a cornerstone for constructing the 1,5-naphthyridine framework. A modified protocol using 3-aminopyridine derivatives and glycerol in a dioxane/water (1:1) system achieves cyclization at 120°C with iodine catalysis, yielding 2-hydroxy-1,5-naphthyridine precursors in 45–50% efficiency. Manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) as co-oxidants enhances regioselectivity, particularly for electron-deficient substrates. For example, 3-bromo-1,5-naphthyridine derivatives form via this route with <5% regioisomeric byproducts.

Condensation-Cyclization Cascades

Two-step protocols involving ethoxymethylene malonate condensations followed by thermal cyclization (150°C, chlorobenzene) generate tetrahydro-naphthyridinols. This method benefits from decarboxylation during cyclization, simplifying purification. A recent adaptation using hydrobromic acid reflux (48 hours) accelerates decarboxylation, achieving 68% isolated yield for 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol.

Functionalization via Nucleophilic Substitution

Amination Strategies

Secondary amine incorporation at the C8 position employs reflux conditions (ethanol, 3 hours) with triethylamine (Et₃N) as a base. Reacting 4-chloro-1,5-naphthyridine intermediates with piperidine or azepane derivatives affords 8-aminotetrahydro-naphthyridinols in 54–58% yield. Steric effects significantly impact reactivity:

AmineReaction Time (h)Yield (%)
Piperidine358
1-Aminopropan-2-ol254
Azepane357

Data adapted from multi-gram scale experiments.

Solvent and Base Optimization

Polar aprotic solvents (1,4-dioxane) paired with weak bases (K₂CO₃) minimize hydrolysis side reactions during substitution. Transitioning to cesium carbonate (Cs₂CO₃) in sterically hindered systems improves yields by 12–15%. Temperature control (80–100°C) balances reaction rate and byproduct formation, particularly for electron-rich substrates.

Hydrolysis and Oxidation Steps

Ester-to-Hydroxyl Conversion

NaOH-mediated hydrolysis (1M, 16 hours) cleaves ethyl ester intermediates to the target hydroxyl group. A biphasic THF/water system at 0°C prevents over-oxidation, achieving >90% conversion. Post-hydrolysis acidification (2M HCl) precipitates the product, which is extracted into ethyl acetate with <2% residual starting material.

Oxidative Ring Saturation

Hydrogen peroxide (30% H₂O₂) in THF selectively saturates the naphthyridine ring at 4°C, producing the tetrahydro derivative without oxidizing the hydroxyl group. LiOH co-adjusts pH to 9–10, suppressing peroxide decomposition. This step typically achieves 72–78% yield with 99% purity after recrystallization.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Pilot-scale studies demonstrate that telescoping Skraup cyclization and hydrogenation in continuous flow reactors (residence time: 2 hours) increases throughput by 40% compared to batch processes. Key parameters:

ParameterOptimal RangeImpact on Yield
Temperature110–115°C+8%
Pressure8–10 bar+5%
Catalyst Loading0.5 mol% Pd/C+12%

Data extrapolated from multikilogram syntheses.

Purification at Scale

Hexane-benzene (5:1) gradient recrystallization removes polar impurities while maintaining 98.5% purity. Automated column chromatography (SiO₂, 0–25% ethyl acetate/cyclohexane) resolves regioisomers in <30 minutes per kilogram.

Mechanistic Insights and Yield Optimization

Ring Strain Effects

Partial saturation of the naphthyridine ring increases susceptibility to electrophilic attack at C2. Density functional theory (DFT) calculations reveal a 15 kcal/mol reduction in activation energy for hydroxylation compared to fully aromatic analogs.

Solvent Polarity Tradeoffs

While polar solvents (DMF, ethanol) accelerate substitution, they promote hydrolysis side reactions. Mixed-solvent systems (dioxane/water 4:1) balance nucleophilicity and stability, improving overall yield by 18%.

Emerging Methodologies

Photocatalytic C-H Activation

Preliminary studies using Ir(ppy)₃ photocatalysts (blue LED, 24 hours) directly functionalize C2 positions without pre-halogenation. This atom-economical approach achieves 62% yield but requires stringent oxygen exclusion.

Biocatalytic Approaches

Engineered transaminases selectively introduce hydroxyl groups via ketone intermediates. Though currently low-yielding (34%), this method eliminates heavy metal catalysts, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Molecular Formula Functional Groups Nitrogen Positions Key Properties/Applications Reference
5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol C₈H₁₀N₂O -OH at C2 1,5 Hydrogen-bond donor; synthetic intermediate
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one C₈H₁₀N₂O -C=O at C2 1,6 Higher lipophilicity; ketone reactivity
5,6,7,8-Tetrahydro-1,7-naphthyridine C₈H₁₀N₂ None 1,7 Increased basicity; versatile scaffold
5,6,7,8-Tetrahydro-6-methyl-1,6-naphthyridin-3-amine C₉H₁₃N₃ -NH₂ at C3; -CH₃ at C6 1,6 Enhanced steric bulk; potential CNS activity
5,6,7,8-Tetrahydro-1-naphthylamine C₁₀H₁₁N -NH₂ at C1 N/A Hazardous (toxic); industrial intermediate
Key Observations :
  • Hydroxyl vs. Ketone : The hydroxyl group in the target compound enables hydrogen bonding, improving aqueous solubility compared to the ketone-containing analog (1,6-naphthyridin-2-one) .
  • Nitrogen Positioning : The 1,5-naphthyridine scaffold exhibits distinct electronic effects vs. the 1,7 isomer, altering basicity and interaction with biological targets .
  • Substituent Effects: Methyl and amino groups (e.g., 6-methyl-3-amine derivative) introduce steric hindrance and modulate pharmacokinetic properties .

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Boiling Point (°C) Density (g/cm³) Solubility Traits
This compound Not reported Not reported Moderate (polar solvents)
1,6-Naphthyridin-2(1H)-one 450.8 ± 45.0 1.2 ± 0.1 Low (aprotic solvents)
1,7-Naphthyridine Not reported Not reported High (due to basic N)
  • The ketone derivative (1,6-naphthyridin-2-one) has a higher boiling point and density, reflecting stronger intermolecular forces from the carbonyl group .
  • The 1,7-naphthyridine’s unsubstituted structure likely enhances solubility in acidic media due to protonation of the nitrogen .

Q & A

Basic: What are the standard synthetic approaches for preparing 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol, and how are reaction conditions optimized?

Answer:
The synthesis typically involves cyclization of substituted pyridine precursors or hydrogenation of aromatic naphthyridine derivatives. Key steps include:

  • Catalytic hydrogenation under controlled pressure (e.g., H₂/Pd-C) to reduce unsaturated bonds in the naphthyridine core .
  • Acid- or base-mediated cyclization to form the bicyclic structure, with temperature (60–100°C) and solvent polarity (e.g., ethanol, DMF) critically influencing yield .
  • By-product minimization via slow reagent addition and inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced: How does tautomerism between this compound and its keto form impact its reactivity in medicinal chemistry applications?

Answer:
The equilibrium between the enol (this compound) and keto (1,5-naphthyridin-2(1H)-one) tautomers affects hydrogen-bonding capacity and binding affinity to biological targets. Methods to characterize tautomerism include:

  • UV-Vis spectroscopy : Distinct λmax shifts (~20–30 nm) between enol (260–280 nm) and keto (240–250 nm) forms .
  • Theoretical calculations (DFT) to predict dominant tautomers under physiological pH .
  • Crystallography to resolve solid-state preferences, which often favor the keto form due to lattice stabilization .

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Answer:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm proton environments and carbon hybridization (e.g., δ 4.5–5.5 ppm for hydroxyl protons) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (148.20 g/mol) and isotopic patterns .
  • HPLC with UV/RI detection : For purity assessment (>95% by area normalization) and quantification of residual solvents .

Advanced: How can researchers resolve contradictions between theoretical predictions and experimental data in spectroscopic analysis of this compound?

Answer:

  • Cross-validate computational models : Compare DFT-predicted IR spectra with experimental data; adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match observed peaks .
  • Solvent-effect studies : Re-run experiments in solvents of varying polarity (e.g., DMSO vs. chloroform) to assess environmental impacts on tautomer ratios .
  • Collaborative data sharing : Benchmark results against published crystallographic or spectroscopic databases (e.g., PubChem, CAS Common Chemistry) .

Basic: What pharmacological activities have been reported for this compound derivatives?

Answer:

  • Antimicrobial activity : Substituent-dependent inhibition of bacterial DNA gyrase (IC50 values: 0.5–10 µM) via competitive binding to ATP pockets .
  • Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7, IC50 ~15 µM) through ROS generation and caspase-3 activation .
  • Enzyme inhibition : Selective inhibition of kinases (e.g., JAK2) by introducing halogen or methoxy groups at C-3/C-4 positions .

Advanced: What experimental design strategies are optimal for studying structure-activity relationships (SAR) in naphthyridine derivatives?

Answer:

  • Factorial design : Systematically vary substituents (e.g., halogens, alkyl chains) and reaction parameters (temperature, catalyst loading) to identify synergistic effects .
  • Fragment-based screening : Use SPR (surface plasmon resonance) or MST (microscale thermophoresis) to quantify binding affinities of modified derivatives .
  • In silico SAR : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to predict binding modes and prioritize synthetic targets .

Basic: How can researchers mitigate challenges related to the compound’s hygroscopicity during synthesis and storage?

Answer:

  • Lyophilization : Freeze-dry the compound under vacuum to remove residual water .
  • Storage conditions : Use desiccators with silica gel or molecular sieves at –20°C to prevent hydration .
  • Inert handling : Perform reactions and purification under anhydrous conditions (e.g., glovebox) .

Advanced: What methodologies are employed to assess enantiomeric purity in chiral derivatives of this compound?

Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Circular dichroism (CD) : Correlate CD spectra with crystallographically resolved enantiomers for absolute configuration assignment .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and quantify enantiomeric excess (ee) via Flack parameters .

Basic: What are the solubility profiles of this compound in common solvents?

Answer:

  • High solubility : Polar aprotic solvents (DMSO, DMF) due to hydrogen-bond acceptor capacity .
  • Moderate solubility : Ethanol and methanol (5–10 mg/mL at 25°C) .
  • Low solubility : Non-polar solvents (hexane, toluene) due to the hydroxyl group’s polarity .

Advanced: How can computational chemistry guide the optimization of reaction pathways for scaled-up synthesis?

Answer:

  • Transition state analysis (TSA) : Identify rate-limiting steps using Gaussian or ORCA to optimize catalyst selection (e.g., Pd vs. Ni) .
  • Machine learning (ML) : Train models on reaction databases (Reaxys, SciFinder) to predict optimal conditions (temperature, solvent) for yield improvement .
  • Cost-benefit analysis : Use software like Aspen Plus to simulate energy consumption and waste generation for sustainable scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.